molecular formula C4H7O6P B12928447 (Phosphonooxy)methyl acrylate

(Phosphonooxy)methyl acrylate

Cat. No.: B12928447
M. Wt: 182.07 g/mol
InChI Key: CVIXMNKMWCWTJG-UHFFFAOYSA-N
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Description

(Phosphonooxy)methyl acrylate (chemical formula: C₄H₇O₅P) is an acrylate ester derivative featuring a phosphonooxy (-PO(OH)₂) functional group attached to the methyl moiety of the acrylate backbone.

Properties

Molecular Formula

C4H7O6P

Molecular Weight

182.07 g/mol

IUPAC Name

phosphonooxymethyl prop-2-enoate

InChI

InChI=1S/C4H7O6P/c1-2-4(5)9-3-10-11(6,7)8/h2H,1,3H2,(H2,6,7,8)

InChI Key

CVIXMNKMWCWTJG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phosphonooxy)methyl acrylate typically involves the reaction of acrylate derivatives with phosphonooxy-containing reagents. One common method is the esterification of (meth)acryloyl chloride with phosphonooxy-containing alcohols in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60-90°C) for several hours .

Industrial Production Methods

In industrial settings, the production of (Phosphonooxy)methyl acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products . The use of continuous flow reactors allows for the efficient and scalable production of this compound, making it suitable for large-scale applications.

Mechanism of Action

Comparison with Similar Compounds

Structural Features

(Phosphonooxy)methyl acrylate differs from other acrylates primarily due to its phosphonooxy group, which replaces common substituents like methoxy, epoxy, or aromatic groups. Key structural comparisons include:

Compound Key Substituent Functional Groups Unique Properties Reference
Methyl acrylate Methyl (-CH₃) Acrylate ester High reactivity in radical polymerization
Glycidyl methacrylate Epoxide + methacrylate Epoxide, acrylate Dual reactivity (epoxide ring-opening)
Tetrahydrofurfuryl acrylate Tetrahydrofurfuryl group Acrylate, cyclic ether Biodegradability via alcohol metabolites
Phenyl acrylate derivatives Aromatic ring Acrylate, aromatic Agrochemical/medical applications
(Phosphonooxy)methyl acrylate Phosphonooxy (-PO(OH)₂) Acrylate, phosphonate Enhanced hydrophilicity, potential bioactivity Inferred

The phosphonooxy group likely increases polarity and metal-chelating capacity, distinguishing it from non-polar (e.g., methyl acrylate) or epoxide-containing analogs (e.g., glycidyl methacrylate) .

Reactivity Differences :

  • Methyl acrylate derivatives exhibit antifungal activity (e.g., compounds 6.17 and 6.20) attributed to methoxycarbonyl fragments .
  • Phosphonooxy groups may enhance enzyme inhibition via phosphate-protein interactions, though this remains speculative without direct data.

Environmental and Health Impact

  • Methyl acrylate : 97% of its 140,606 lbs U.S. releases (1999) were off-site transfers, indicating significant disposal challenges .
  • Tetrahydrofurfuryl acrylate : Low toxicity due to rapid metabolism to tetrahydrofurfuryl alcohol (THFA) .
  • (Phosphonooxy)methyl acrylate: Phosphonate groups may reduce volatility but increase persistence in aquatic systems, requiring further study.

Q & A

Q. How should researchers interpret conflicting data on the biocompatibility of phosphonooxy-acrylate polymers?

  • Methodological Answer : Contextualize discrepancies by evaluating polymer purity (HPLC), residual monomer content (GC-MS), and degradation byproducts (LC-MS). Compare in vitro cytotoxicity assays (e.g., MTT) with in vivo implantation studies, noting differences in metabolic clearance pathways .

Q. What statistical approaches are recommended for analyzing copolymer composition-property relationships?

  • Methodological Answer : Apply multivariate regression to correlate monomer ratios (e.g., phosphonooxy content) with properties (Tg, tensile strength). Use principal component analysis (PCA) to identify dominant variables in datasets with >3 factors. Reference ethylene-methyl acrylate copolymer datasets for model validation .

Tables for Key Data

Analytical Technique Key Parameters Application Example Reference
FTIRC=O (1720 cm⁻¹), P=O (1250 cm⁻¹)Functional group tracking during synthesis
Solid-state NMR³¹P chemical shift (~0 to -5 ppm)Crosslink density quantification
TGA-EGAMass loss (%) at 200–400°CThermal decomposition mechanism elucidation

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